2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C27H20F3N5O4 and its molecular weight is 535.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis Approaches
Research efforts have been directed towards synthesizing derivatives of quinazolinone and 1,3,4-oxadiazole compounds, exploring their potential in pharmacology. For instance, novel synthetic pathways have been developed to create unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines, indicating a broader interest in diversifying the structural analogues of quinazolinone derivatives for enhanced biological activities (Rasool Khan et al., 2010).
Antimicrobial and Anti-inflammatory Activities
A series of new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one ring have been synthesized and shown to possess antimicrobial and anti-inflammatory activities, suggesting the therapeutic potential of these compounds in treating infections and inflammation (Samreen Gul et al., 2017; D. Dewangan et al., 2016).
Analgesic Activities
The design and synthesis of quinazolinyl acetamides have been reported, with some compounds showing potent analgesic and anti-inflammatory activities. This work contributes to the understanding of how structural modifications can enhance the biological activity of quinazolinone derivatives (V. Alagarsamy et al., 2015).
Properties
IUPAC Name |
2-[2,4-dioxo-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]quinazolin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F3N5O4/c28-27(29,30)19-11-5-6-12-20(19)31-22(36)16-35-21-13-7-4-10-18(21)25(37)34(26(35)38)15-14-23-32-24(33-39-23)17-8-2-1-3-9-17/h1-13H,14-16H2,(H,31,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPZTGAYBXNSKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F3N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.